Cas no 511-12-6 (Levadex)

Levadex structure
Levadex structure
Product Name:Levadex
Número CAS:511-12-6
MF:C33H37N5O5
Megavatios:583.677387952805
MDL:MFCD00215847
CID:37903
PubChem ID:10531
Update Time:2025-04-18

Levadex Propiedades químicas y físicas

Nombre e identificación

    • Dihydroergotamine
    • DIHYDROERGOTAMINE BASE
    • [3H]-Dihydroergotamine
    • 9,10-Dihydroergotamine
    • Dihydroergotamin
    • Spectrum3_000395
    • Tox21_110821
    • Levadex
    • BDBM50295557
    • Dihydroergotaminum
    • Dehydroergotamine
    • (2R,4R,7R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-6-methyl-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene-4-carboxamide
    • NINDS_000592
    • IDI1_000592
    • Q421336
    • KBio2_001537
    • Diidroergotamina [DCIT]
    • Neomigran
    • (10alphaH)-5'alpha-benzyl-12'-hydroxy-2'-methyl-3',6',18-trioxo-9,10-dihydroergotaman
    • CODERGOCRINE MESILATE IMPURITY D [EP IMPURITY]
    • (10alpha)-5'alpha-benzyl-12'-hydroxy-2'-methyl-3',6',18-trioxo-9,10-dihydroergotaman
    • MAP 0004
    • BIDD:GT0120
    • Dihidroergotamina (INN-Spanish)
    • KBio2_006673
    • Spectrum5_000905
    • 511-12-6
    • DivK1c_000592
    • DIHYDROERGOTAMINE [MART.]
    • KBio1_000592
    • NCGC00017400-08
    • Dihidroergotamina [INN-Spanish]
    • EN300-26508628
    • CAS-511-12-6
    • AB00053458_03
    • Diidroergotamina
    • Dihydroergotaminum (INN-Latin)
    • Neomigran (TN)
    • (2R,4R,7R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.0^{2,6}]dodecan-4-yl]-6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(15),9,12(16),13-tetraene-4-carboxamide
    • N02CA01
    • CHEBI:4562
    • NCGC00017400-07
    • DTXSID6045614
    • SPBio_001235
    • KBioSS_001537
    • (2R,4R,7R)-N-((1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo(7.3.0.02,6)dodecan-4-yl)-6-methyl-6,11-diazatetracyclo(7.6.1.02,7.012,16)hexadeca-1(16),9,12,14-tetraene-4-carboxamide
    • Ergotamine, 9,10-dihydro-
    • C07798
    • DIHYDROERGOTAMINE [MI]
    • NCGC00017400-05
    • Spectrum2_001188
    • DHE
    • DTXCID4025614
    • 7-Methyl-4,6,6a,7,8,9-hexahydro-indolo[4,3-fg]quinoline-9-carboxylic acid (5-benzyl-10b-hydroxy-2-methyl-3,6-dioxo-octahydro-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-amide
    • SCHEMBL44931
    • BRD-K72166146-066-02-1
    • Dihydroergotaminum [INN-Latin]
    • (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
    • (6aR,9R,10aR)-N-((2R,5S,10aS,10bS)-5-benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide
    • KBio2_004105
    • Spectrum4_000958
    • Lopac0_000357
    • KBioGR_001576
    • 9,10-Dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)ergotoman-3',6',18-trione
    • GTPL121
    • Dihydroergotamine [INN:BAN]
    • NCGC00017400-10
    • 5'-Benzyl-12'-hydroxy-2'-methyl-3',6',18-trioxo-9,10-dihydroergotaman
    • DIHYDROERGOTAMINE (MART.)
    • MAP0004
    • (6aR,9R,10aR)-N-((2R,5S,10aS,10bS)-5-benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide
    • Spectrum_001057
    • SBI-0050345.P004
    • KBio3_001429
    • BSPBio_002209
    • 9,10-dihydro-ergotamine
    • (5alpha,5'beta,10alpha)-5'-benzyl-12'-hydroxy-2'-methyl-3',6',18-trioxo-9,10-dihydroergotaman
    • CHEMBL1732
    • Dihydroergotamine (INN)
    • UNII-436O5HM03C
    • DIHYDROERGOTAMINE [VANDF]
    • EINECS 208-123-3
    • MAP-0004
    • BRD-K72166146-066-03-9
    • CCG-204452
    • DIHYDROERGOTAMINE [WHO-DD]
    • Tox21_110821_1
    • D07837
    • Ergotaman-3',6',18-trione, 9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'alpha,10alpha)-
    • 2GM
    • Dihidroergotamina
    • Agit
    • 436O5HM03C
    • BRN 5720196
    • NCGC00017400-06
    • Dihydroergotamine [INN]
    • (2R,4R,7R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.0^{2,6}]dodecan-4-yl]-6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxamide
    • DB00320
    • 7-Methyl-4,6,6a,7,8,9,10,10a-octahydro-indolo[4,3-fg]quinoline-9-carboxylic acid ((2R,5S,10bS)-5-benzyl-10b-hydroxy-2-methyl-3,6-dioxo-octahydro-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-amide
    • (5'alpha,10alpha)-9,10-Dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)ergotaman-3',6',18-trione
    • SDCCGSBI-0050345.P005
    • LUZRJRNZXALNLM-JGRZULCMSA-N
    • BRD-K72166146-066-04-7
    • BRD-K72166146-066-05-4
    • 208-123-3
    • MDL: MFCD00215847
    • Renchi: 1S/C33H37N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39)/t21-,23-,25-,26+,27+,32-,33+/m1/s1
    • Clave inchi: LUZRJRNZXALNLM-JGRZULCMSA-N
    • Sonrisas: O1[C@](C)(C(N2[C@@H](CC3C=CC=CC=3)C(N3CCC[C@H]3[C@]12O)=O)=O)NC([C@H]1CN(C)[C@@H]2CC3=CNC4=CC=CC(=C34)[C@H]2C1)=O

Atributos calculados

  • Calidad precisa: 583.27900
  • Masa isotópica única: 583.279469
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 43
  • Cuenta de enlace giratorio: 4
  • Complejidad: 1160
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 7
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 118
  • Xlogp3: 2.4

Propiedades experimentales

  • Denso: 1.1992 (rough estimate)
  • Punto de fusión: 239°
  • Punto de ebullición: 641.14°C (rough estimate)
  • Punto de inflamación: 497.8°C
  • índice de refracción: 1.7500 (estimate)
  • PSA: 118.21000
  • Logp: 2.28570
  • Rotación específica: D20 -64°; 20546 -79° (c = 0.5 in pyridine)

Levadex PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
L511125-2.5mg
Levadex
511-12-6
2.5mg
$ 201.00 2023-09-07
TRC
L511125-10mg
Levadex
511-12-6
10mg
$ 775.00 2023-09-07
TRC
L511125-25mg
Levadex
511-12-6
25mg
$ 1610.00 2023-09-07
A2B Chem LLC
AG19466-10mg
DIHYDROERGOTAMINE
511-12-6
10mg
$1215.00 2024-04-19
Enamine
EN300-26508628-0.05g
511-12-6
0.05g
$73.0 2023-09-14

Levadex Literatura relevante

Proveedores recomendados
Hunan Well Medicine Synthesis Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hunan Well Medicine Synthesis Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Joy Biotech Ltd
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Amadis Chemical Company Limited
Shanghai Bent Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote